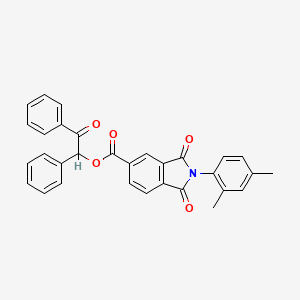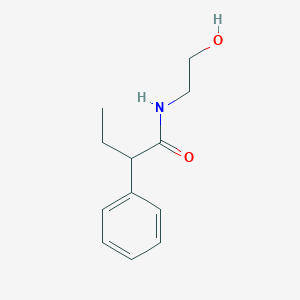
2-oxo-1,2-diphenylethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate
Descripción general
Descripción
2-oxo-1,2-diphenylethyl 2-(2,4-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylate is a useful research compound. Its molecular formula is C31H23NO5 and its molecular weight is 489.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 489.15762283 g/mol and the complexity rating of the compound is 873. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Drug Delivery and Biomedical Applications
Poly(2-alkenyl-2-oxazoline)s, including derivatives of 2-oxo-1,2-diphenylethyl compounds, are explored for various biomedical applications. Their functional properties, such as cytotoxicity and immunomodulative effects, are of interest for drug delivery systems, peptide conjugates, and gene delivery. Studies demonstrate that these compounds, particularly poly(2-isopropenyl-2-oxazoline) (PIPOx), exhibit low cytotoxicity and biocompatibility, making them suitable for biomedical applications. Additionally, their immunomodulative properties are being evaluated, highlighting their potential in immunobiology and as components in drug delivery systems to modulate immune responses (Kroneková et al., 2016).
Polymer Science and Materials Engineering
The exploration of poly(2-oxazolines) with varying alkyl chain lengths for cell cytotoxicity demonstrates their potential in materials science, especially in biomedical engineering. These polymers' low cytotoxicity supports their use in medical applications, offering a new avenue for developing biocompatible materials (Kronek et al., 2011). Moreover, the oxidative polymerization process for creating poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) in water presents a novel method for synthesizing engineering plastics with potential applications in various fields, including environmental sustainability and materials engineering (Saito et al., 2003).
Catalysis and Chemical Synthesis
Research into nickel complexes with new bidentate phosphinitooxazoline and -pyridine ligands for the catalytic oligomerization of ethylene showcases the role of 2-oxo-1,2-diphenylethyl derivatives in catalysis. These complexes exhibit high activity and selectivity for ethylene dimers, underscoring their importance in industrial catalysis and the synthesis of polymeric materials (Speiser et al., 2004).
Propiedades
IUPAC Name |
(2-oxo-1,2-diphenylethyl) 2-(2,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23NO5/c1-19-13-16-26(20(2)17-19)32-29(34)24-15-14-23(18-25(24)30(32)35)31(36)37-28(22-11-7-4-8-12-22)27(33)21-9-5-3-6-10-21/h3-18,28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQGWEOXNUMWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC(C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(2-Methyl-6-prop-2-enylphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4002159.png)
![1-[4-(3-Ethoxyphenoxy)butyl]piperidine;oxalic acid](/img/structure/B4002186.png)
![N-[2-(3-bromophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4002194.png)
![2-[2-(4-Chloro-2-prop-2-enylphenoxy)ethylamino]ethanol;oxalic acid](/img/structure/B4002198.png)
![N-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4002202.png)
![N-[3-(2-butan-2-ylphenoxy)propyl]-3-methoxypropan-1-amine;oxalic acid](/img/structure/B4002205.png)
![3-[2-(4-phenylmethoxyphenoxy)ethyl]quinazolin-4-one](/img/structure/B4002208.png)

![Oxalic acid;1-[4-(2-phenylphenoxy)butyl]pyrrolidine](/img/structure/B4002218.png)
![N-{2-[2-(2-bromo-4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4002225.png)

![1-[2-(4-sec-butylphenoxy)ethyl]-1H-imidazole oxalate](/img/structure/B4002235.png)
![2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4002238.png)
![1-ethyl-3-[3-methyl-1-(2-naphthyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4002245.png)
